![molecular formula C15H21N3O2 B5089133 N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
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Overview
Description
N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, commonly known as MP-10, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as ureas, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The precise mechanism of action of MP-10 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and pathways involved in the development and progression of various diseases. MP-10 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. MP-10 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-viral and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 is its broad range of biological activities, which makes it a potentially useful compound for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations of MP-10 is its poor solubility in water, which can make it difficult to administer in certain forms. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on MP-10. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective forms of administration. Overall, MP-10 shows great promise as a potential therapeutic agent with a wide range of biological activities.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 2-methylphenyl isocyanate with 3-(2-oxo-1-pyrrolidinyl)propylamine in the presence of a suitable solvent and catalysts. The reaction yields MP-10 as a white crystalline solid with a high degree of purity.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. MP-10 has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12-6-2-3-7-13(12)17-15(20)16-9-5-11-18-10-4-8-14(18)19/h2-3,6-7H,4-5,8-11H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJONWLKTBHMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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